molecular formula C12H16N2S2 B2758522 [(thiophen-2-yl)methyl](2-{[(thiophen-2-yl)methyl]amino}ethyl)amine CAS No. 18168-48-4

[(thiophen-2-yl)methyl](2-{[(thiophen-2-yl)methyl]amino}ethyl)amine

Cat. No.: B2758522
CAS No.: 18168-48-4
M. Wt: 252.39
InChI Key: HNSKBPMULGFUHS-UHFFFAOYSA-N
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Description

[(thiophen-2-yl)methyl](2-{[(thiophen-2-yl)methyl]amino}ethyl)amine is an organic compound that features two thienylmethyl groups attached to an ethanediamine backbone

Biochemical Analysis

Biochemical Properties

Thiophene-based analogs, which CBDivE_002513 belongs to, have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Cellular Effects

It is known that natural cell-derived vesicles offer many functions, including enhanced drug delivery capabilities and immune evasion . These nanovesicles present a unique and promising platform for the effective and safe delivery of therapeutics .

Molecular Mechanism

It is known that cannabidiol (CBD), a non-psychotropic therapeutically active ingredient of Cannabis sativa, is an activator of TRPV2 and also modulates other transient receptor potential (TRP) channels

Temporal Effects in Laboratory Settings

It is known that subjective glare sensation is associated with temporal variability . This hypothesis was tested in two stages, the first stage was conducted within a laboratory setting, and sought to examine temporal effects under controlled artificial lighting conditions .

Dosage Effects in Animal Models

It is known that animal models are widely used for novel drug development for treatment of diabetes and its complications .

Metabolic Pathways

Cave, a Cloud-based platform for Analysis and Visualization of mEtabolic pathway, can directly calculate and visualize the optimal pathways between any two user-specified metabolites for over a hundred published genome-scale metabolic models (GEMs) from BiGG database or any user-uploaded GEMs .

Transport and Distribution

It is known that the transport and transformation of N are under the regulation of the spatial distribution of root-derived C and the associated microbial activities .

Subcellular Localization

Localizer, a machine learning method for subcellular localization prediction in plant cells, has been trained to predict either the localization of plant proteins or the localization of eukaryotic effector proteins to chloroplasts, mitochondria or nuclei in the plant cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(thiophen-2-yl)methyl](2-{[(thiophen-2-yl)methyl]amino}ethyl)amine typically involves the reaction of 2-thienylmethyl chloride with 1,2-ethanediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(thiophen-2-yl)methyl](2-{[(thiophen-2-yl)methyl]amino}ethyl)amine can undergo various chemical reactions, including:

    Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding dihydrothienyl derivatives.

    Substitution: The thienyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothienyl derivatives.

    Substitution: Brominated or nitrated thienyl derivatives.

Scientific Research Applications

[(thiophen-2-yl)methyl](2-{[(thiophen-2-yl)methyl]amino}ethyl)amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~2~-bis(2,4,6-trimethoxyphenyl)ethanediamide
  • N~1~,N~2~-bis(2-thienylmethyl)ethanediamine

Uniqueness

[(thiophen-2-yl)methyl](2-{[(thiophen-2-yl)methyl]amino}ethyl)amine is unique due to the presence of thienyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N'-bis(thiophen-2-ylmethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S2/c1-3-11(15-7-1)9-13-5-6-14-10-12-4-2-8-16-12/h1-4,7-8,13-14H,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSKBPMULGFUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCCNCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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